molecular formula C14H9ClF3NO3S B2428884 2-(4-Chlorophenyl)-2-oxoethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate CAS No. 339026-40-3

2-(4-Chlorophenyl)-2-oxoethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

Cat. No.: B2428884
CAS No.: 339026-40-3
M. Wt: 363.74
InChI Key: IBGLYUSQCYZPED-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-oxoethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate is a complex organic compound characterized by its unique molecular structure. This compound features a chlorophenyl group, a trifluoromethyl group, and a thiazole ring, making it a subject of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thiazole ring. One common approach is the cyclization of 2-amino-4-(trifluoromethyl)thiazole with chloroacetic acid derivatives. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the thiazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed.

  • Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

This compound has found applications in various fields, including chemistry, biology, medicine, and industry.

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe in biochemical studies to understand enzyme mechanisms.

  • Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely, but often include modulation of signaling cascades or inhibition of specific biochemical processes.

Comparison with Similar Compounds

  • 2-(4-Chlorophenyl)-2-oxoethyl acetate

  • 2-(4-Chlorophenyl)-2-oxoethyl benzoate

  • 2-(4-Chlorophenyl)-2-oxoethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

Uniqueness: This compound is unique due to its specific combination of functional groups and the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties compared to similar compounds.

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Biological Activity

2-(4-Chlorophenyl)-2-oxoethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. Understanding the biological activity of this compound is essential for its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H9ClF3NO3S, with a molecular weight of 363.74 g/mol. The structural characteristics include:

  • Thiazole ring : A five-membered ring containing sulfur and nitrogen.
  • Chlorophenyl group : A phenyl ring substituted with a chlorine atom, which can enhance biological activity.
  • Trifluoromethyl group : Known to increase lipophilicity and potentially enhance bioactivity.

Antitumor Activity

Recent studies have indicated that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against human glioblastoma and melanoma cells . The presence of electron-withdrawing groups like trifluoromethyl and chlorophenyl is critical for enhancing anticancer activity.

The mechanism by which thiazole derivatives exert their anticancer effects often involves:

  • Inhibition of cell proliferation : Thiazoles can interfere with the cell cycle, leading to apoptosis in cancer cells.
  • Targeting specific proteins : Some thiazole compounds have been shown to interact with proteins involved in cell survival pathways, such as Bcl-2 .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Key findings include:

  • Substitution patterns : The position and nature of substituents on the thiazole ring significantly influence activity. For example, methyl groups at specific positions enhance cytotoxicity .
  • Electrostatic interactions : The introduction of electronegative substituents like chlorine can increase binding affinity to target proteins.

Case Studies

  • Cytotoxicity against Cancer Cell Lines
    • A study evaluated the cytotoxic effects of various thiazole derivatives, including those similar to our compound, against Jurkat T cells and HT-29 colon cancer cells. The results indicated that compounds with a trifluoromethyl group exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts .
  • Antimicrobial Activity
    • Another investigation focused on the antimicrobial properties of thiazoles. Compounds structurally related to this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria .

Data Table: Biological Activities of Related Thiazole Derivatives

Compound NameIC50 (µM)Activity TypeTarget Cell Line
Compound A1.61AntitumorJurkat T cells
Compound B2.00AntitumorHT-29 cells
Compound C<10AntimicrobialStaphylococcus aureus
Compound D>1000Non-cytotoxicNormal fibroblasts

Properties

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO3S/c1-7-19-12(14(16,17)18)11(23-7)13(21)22-6-10(20)8-2-4-9(15)5-3-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGLYUSQCYZPED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C(=O)OCC(=O)C2=CC=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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